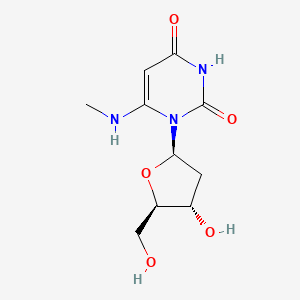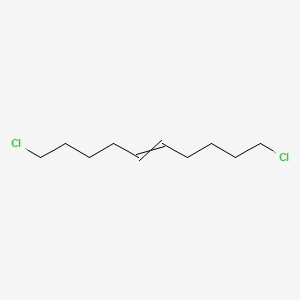
1,10-Dichlorodec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dichlorodec-5-ene is an organic compound with the molecular formula C10H18Cl2 It is a chlorinated hydrocarbon featuring a double bond at the fifth carbon and chlorine atoms at the first and tenth carbons
Métodos De Preparación
1,10-Dichlorodec-5-ene can be synthesized through several methods. One common approach involves the radical reduction of cis-1,10-dichlorodec-5-ene initiated by tributylstannane. This reaction produces a series of mono-, bi-, and a-cyclic compounds . The formation of the mono-cyclic compound from the alkene is particularly notable due to its readiness, which is consistent with a solvent cage effect .
Análisis De Reacciones Químicas
1,10-Dichlorodec-5-ene undergoes various chemical reactions, including:
Radical Reactions: The compound can participate in radical-induced cyclizations, leading to the formation of mono-, bi-, and a-cyclic compounds.
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the compound can undergo addition reactions with various reagents.
Common reagents used in these reactions include tributylstannane for radical reactions and other nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,10-Dichlorodec-5-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,10-Dichlorodec-5-ene exerts its effects involves its ability to participate in radical and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in radical reactions, the compound can form stable radicals that participate in further chemical transformations.
Comparación Con Compuestos Similares
1,10-Dichlorodec-5-ene can be compared with other chlorinated hydrocarbons such as 1,10-dichlorodecane and 1,10-dichlorodec-5-yne. While these compounds share some similarities, this compound is unique due to the presence of the double bond at the fifth carbon, which significantly influences its reactivity and applications .
Similar Compounds
- 1,10-Dichlorodecane
- 1,10-Dichlorodec-5-yne
Propiedades
Número CAS |
62978-79-4 |
|---|---|
Fórmula molecular |
C10H18Cl2 |
Peso molecular |
209.15 g/mol |
Nombre IUPAC |
1,10-dichlorodec-5-ene |
InChI |
InChI=1S/C10H18Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-2H,3-10H2 |
Clave InChI |
NWQFMFYQJYVBDP-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)CC=CCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


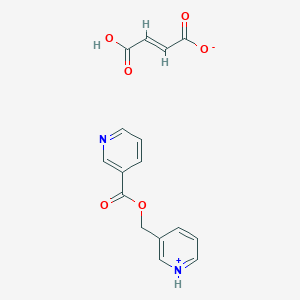
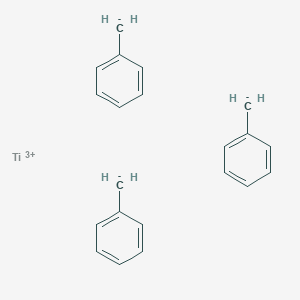
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)
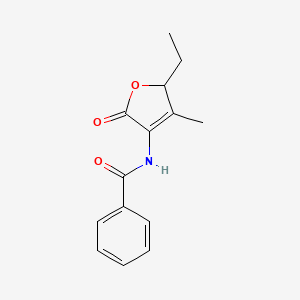
![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
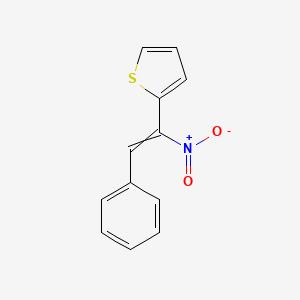
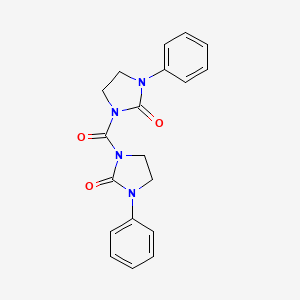
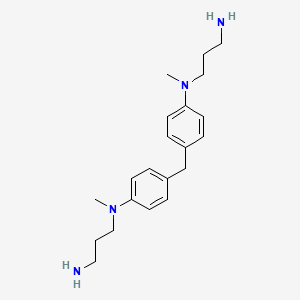
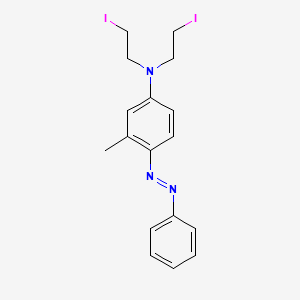
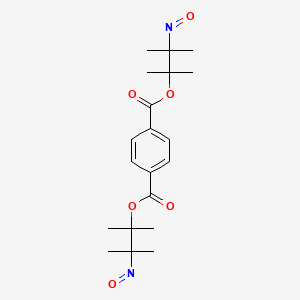
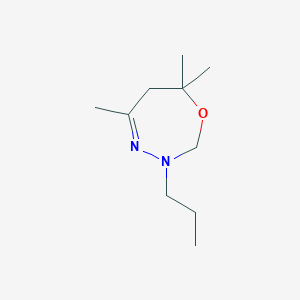
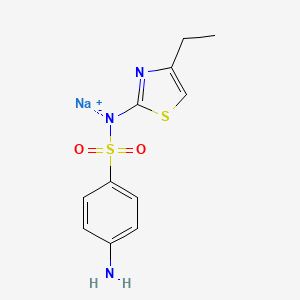
![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
